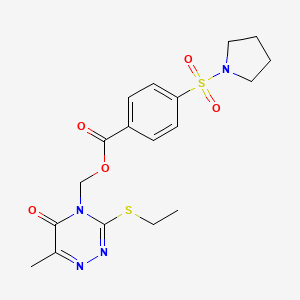
(3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The triazinone ring could potentially be formed through a cyclization reaction. The ethylthio group might be introduced through a nucleophilic substitution reaction, and the benzoate ester could be formed through an esterification reaction. The pyrrolidinylsulfonyl group might be introduced through a sulfonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazinone ring would likely contribute to the rigidity of the molecule, while the ethylthio, benzoate ester, and pyrrolidinylsulfonyl groups would add to its polarity .Chemical Reactions Analysis
The compound could potentially undergo several types of chemical reactions. For example, the benzoate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The triazinone ring might be able to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of several polar functional groups suggests that it would likely be soluble in polar solvents. The compound might also exhibit strong absorption in the UV/Vis region due to the presence of the conjugated system in the triazinone ring .Scientific Research Applications
Synthesis and Reactivity
Research on similar compounds focuses on the synthesis and reactivity of various heterocyclic sulfones and their potential applications in organic synthesis. For example, studies have shown methodologies for the removal of synthetically useful sulfone moieties through radical-mediated cleavage, offering pathways to synthesize a range of functionalized esters and other derivatives (Wnuk, Ríos, Khan, & Hsu, 1996), (Wnuk, Ríos, Khan, & Hsu, 2000).
Potential Applications in Drug Delivery
There is also research into the encapsulation of lipophilic compounds within water-soluble metal-organic frameworks, indicating potential drug delivery applications. Such studies explore how different pyrenyl derivatives, including biologically relevant structures, can be encapsulated, potentially pointing towards the methods of delivering lipophilic drugs effectively (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Chemical Transformations for Medicinal Chemistry
Another area of interest is the reaction of heterocyclic compounds with various reagents to form new structures that could have medicinal applications. This includes the synthesis of triazinone derivatives, indicating a broad interest in exploring the reactivity of these compounds for developing new therapeutic agents (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Advanced Materials
Research on metal-organic frameworks (MOFs) based on triazine derivatives demonstrates the utility of these compounds in creating materials with novel properties, such as photoluminescence and photocatalytic capabilities. These materials have applications ranging from sensing to catalysis, showcasing the versatility of triazine-based compounds in materials science (Gong, Jiang, Wang, Wu, & Lin, 2013).
Future Directions
properties
IUPAC Name |
(3-ethylsulfanyl-6-methyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-3-28-18-20-19-13(2)16(23)22(18)12-27-17(24)14-6-8-15(9-7-14)29(25,26)21-10-4-5-11-21/h6-9H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBFJAZTRFHCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1COC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone](/img/structure/B2934819.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2934822.png)
![4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2934824.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2934825.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2934830.png)




